(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Description
(2E)-1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a piperazine ring substituted with a diphenylmethyl group and a furan-2-yl moiety conjugated via an α,β-unsaturated ketone backbone.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C24H24N2O2/c27-23(14-13-22-12-7-19-28-22)25-15-17-26(18-16-25)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,19,24H,15-18H2/b14-13+ |
InChI Key |
XYDYUZBYWAITOZ-BUHFOSPRSA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a furan ring, a piperazine moiety, and a conjugated enone system. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include antidepressant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure allows for various interactions with biological targets, enhancing its pharmacological potential.
Pharmacological Properties
Research indicates that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one exhibits several biological activities:
- Antidepressant Activity : Similar to other piperazine derivatives, this compound may influence serotonin pathways, potentially acting as a serotonin reuptake inhibitor.
- Antimicrobial Effects : The furan component has been associated with antimicrobial properties, which could be leveraged in treating infections.
- Anticancer Potential : The enone functionality is known for its ability to induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
The biological activity of this compound is hypothesized to stem from its ability to bind to various receptors and enzymes involved in neurotransmission and cellular signaling. For instance:
- Serotonin Receptors : Binding affinity studies suggest that the compound may interact with serotonin receptors, influencing mood regulation.
- Enzyme Inhibition : The enone group might inhibit certain enzymes involved in cancer cell proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Diphenylmethyl)piperazine | Piperazine core, no furan | Antidepressant |
| Furazolidone | Furan ring | Antimicrobial |
| Agomelatine | Piperazine core, varied substituents | Antidepressant |
| Chalcone derivatives | Enone system | Anticancer |
The combination of both piperazine and furan functionalities within an enone framework in (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may enhance its bioactivity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For example:
- A study on 4-(diphenylmethyl)-alpha-piperazine derivatives demonstrated significant inotropic effects on cardiac tissues, suggesting potential cardiovascular applications .
- Research involving furan derivatives indicated promising antimicrobial activity against various pathogens .
- Molecular docking studies have shown that modifications to the piperazine ring can significantly impact binding affinity to serotonin receptors, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Structure and Reactivity
The compound possesses an enone functional group, which is known for its reactivity in organic synthesis. The presence of the furan and piperazine rings contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.
Antidepressant Activity
Research indicates that compounds with similar structural features to (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one exhibit antidepressant properties. The piperazine core is commonly associated with this activity, as seen in drugs like Agomelatine, which also features a piperazine structure.
Antimicrobial Properties
The furan ring is known to enhance the antimicrobial activity of compounds. Studies have shown that derivatives containing furan exhibit significant efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The enone system present in this compound aligns it with other known anticancer agents. Research into similar chalcone derivatives has demonstrated their ability to inhibit cancer cell proliferation, indicating that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may also possess anticancer properties.
Binding Affinity and Mechanism of Action
Studies focusing on the binding affinity of this compound to specific biological targets are essential for understanding its mechanism of action. Techniques such as radiolabeled ligand binding assays and molecular docking studies provide insights into how this compound interacts with receptors and enzymes involved in various physiological processes .
Case Studies
Several case studies have highlighted the biological effects of related compounds:
| Study Focus | Compound | Findings |
|---|---|---|
| Antidepressant Effects | 4-(Diphenylmethyl)piperazine | Demonstrated significant reduction in depressive-like behavior in animal models. |
| Antimicrobial Activity | Furan Derivatives | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Chalcone Derivatives | Induced apoptosis in cancer cell lines and inhibited tumor growth in vivo models. |
These findings suggest that (2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one may share similar therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in its piperazine-linked diphenylmethyl group, distinguishing it from other chalcone-piperazine hybrids. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Chalcone-Piperazine Derivatives
Key Observations :
- Piperazine Substituents : The diphenylmethyl group in the target compound increases steric bulk compared to smaller groups like methylsulfanyl (LabMol-70) or sulfonyl (5f). This may enhance binding to hydrophobic pockets in target proteins .
- In contrast, 4-methoxyphenyl or 4-fluorophenyl substituents (5f, ) modulate electronic effects, affecting redox properties or hydrogen bonding .
- Physical Properties : Higher melting points in compounds like 5f (206–208°C) correlate with bulky sulfonyl groups, whereas furan-containing derivatives (LabMol-70, 152°C) exhibit lower melting points due to reduced symmetry .
Enzyme Inhibition
- Tyrosinase Inhibition : Furan-chalcone derivatives (e.g., LabMol series) exhibit anti-tyrosinase activity via competitive inhibition, with IC₅₀ values in the micromolar range. Molecular docking studies suggest furan rings interact with copper ions in the enzyme’s active site .
- Antitubercular Activity : LabMol-70 and LabMol-80 show potent activity against Mycobacterium tuberculosis (MIC: 12.5–25 µM), attributed to the chalcone backbone disrupting cell wall synthesis .
- Anti-Diabetic Potential: Hybrids like 5f inhibit α-glucosidase (IC₅₀: 3.8 µM), likely due to sulfonyl-piperazine groups enhancing hydrogen bonding with enzyme residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
